molecular formula C20H28O3 B13846725 Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid

Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid

Cat. No.: B13846725
M. Wt: 316.4 g/mol
InChI Key: QDOSIDVGVRAXSE-OADFMSRKSA-N
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Description

Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by its unique structure, which includes an epoxy group and a cis configuration at the 13th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the epoxidation of 13-cis retinoic acid using peracids or other oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized retinoic acid derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoic acid derivatives.

    Biology: Investigated for its role in cellular differentiation and gene expression.

    Medicine: Explored for its potential therapeutic effects in treating skin disorders and certain types of cancer.

    Industry: Utilized in the development of cosmetic products and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. The compound binds to these receptors, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    All-trans Retinoic Acid: A naturally occurring retinoic acid with a different configuration.

    13-cis Retinoic Acid: A closely related compound with a cis configuration at the 13th position but lacking the epoxy group.

    5,6-Epoxy-All-Trans-Retinoic Acid: Another epoxy retinoic acid derivative with a different configuration.

Uniqueness

Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is unique due to its specific structural features, including the epoxy group and the cis configuration at the 13th position. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2Z,4E,6E)-7-[(2S,7aS)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20-/m0/s1

InChI Key

QDOSIDVGVRAXSE-OADFMSRKSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@@](O1)(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C

Origin of Product

United States

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